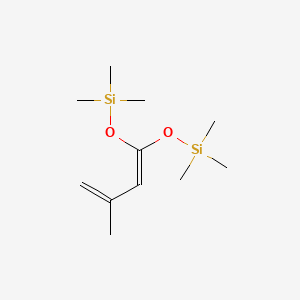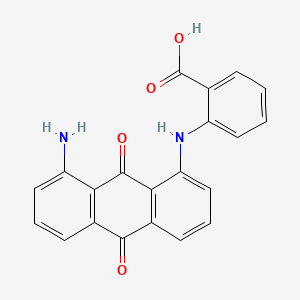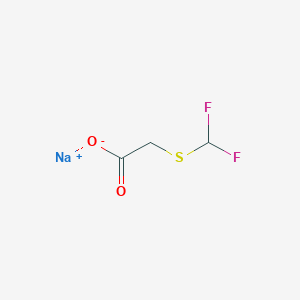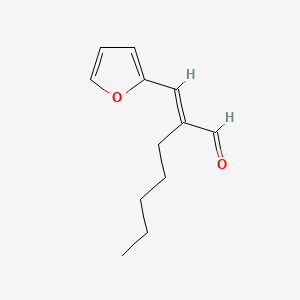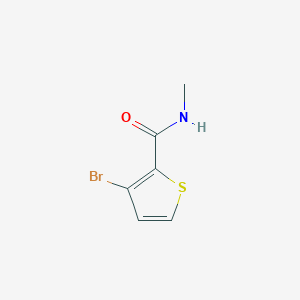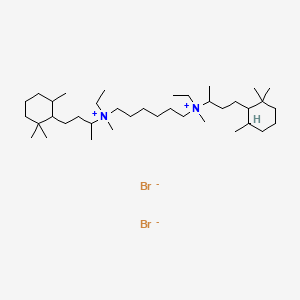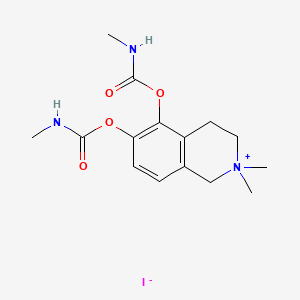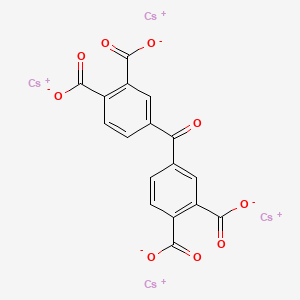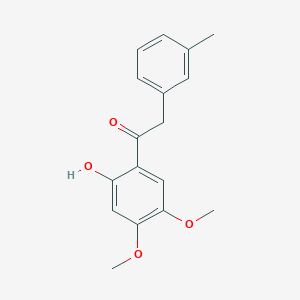
7-Hexadecyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexadecyne is an organic compound with the molecular formula C16H30 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Hexadecyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides under basic conditions. For instance, the reaction of 1-hexyne with 1-bromohexane in the presence of a strong base like sodium amide can yield this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes involving the dehydrogenation of alkanes or the coupling of smaller alkyne units. These methods often require specific catalysts and high-temperature conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
7-Hexadecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield 7-Hexadecane.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and strong bases like sodium amide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the reagents used.
Scientific Research Applications
7-Hexadecyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Hexadecyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved often depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
7-Hexadecene: An alkene with a similar carbon chain length but with a double bond instead of a triple bond.
Hexadecane: A saturated hydrocarbon with no double or triple bonds.
Uniqueness
7-Hexadecyne is unique due to the presence of the carbon-carbon triple bond, which imparts distinct reactivity compared to its saturated and unsaturated counterparts. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
74685-28-2 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
hexadec-7-yne |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-13,15H2,1-2H3 |
InChI Key |
WBJNXHBNDYASJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


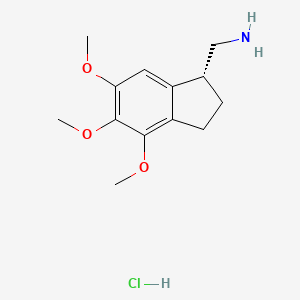
![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
